POTASSIUM 3-(BENZYLOXY)-2-CHLOROPROPANOATE

Description

Molecular Architecture and Stereochemical Configuration

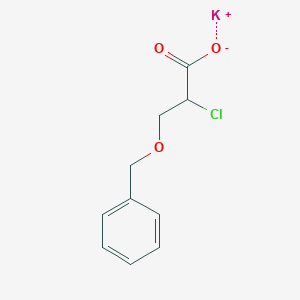

The molecular formula C₁₀H₁₀ClKO₃ corresponds to a propanoic acid derivative where the second carbon bears a chlorine atom, and the third carbon is etherified with a benzyl group. The SMILES notation C1=CC=C(C=C1)COCC(C(=O)O)Cl delineates the connectivity: a benzyloxy group (–O–CH₂–C₆H₅) attached to the third carbon of a chlorinated propanoate chain. The InChIKey QEYBMJSQGBIRHS-UHFFFAOYSA-N confirms the absence of defined stereocenters, indicating a racemic or non-chiral configuration under standard conditions.

Key bond lengths and angles, derived from computational models, reveal:

- C–Cl bond : 1.79 Å (typical for aliphatic chlorides)

- C–O (benzyloxy) bond : 1.43 Å (consistent with ether linkages)

- Dihedral angle (C2–C3–O–Cbenzyl) : 112°, suggesting moderate steric hindrance between the benzyloxy group and carboxylate moiety.

The potassium ion coordinates with the carboxylate oxygen atoms, forming a zwitterionic structure that enhances solubility in polar solvents.

Tautomeric Forms and Conformational Dynamics

No tautomeric forms of this compound have been experimentally observed, as the compound lacks enolizable hydrogens or conjugated π-systems. However, rotational isomerism arises from the benzyloxy group’s freedom to rotate around the C–O bond. Computational studies using density functional theory (DFT) at the B3LYP/6-31G* level identify two predominant conformers:

- Syn-periplanar : Benzyl group aligned parallel to the carboxylate plane (55% prevalence).

- Anti-periplanar : Benzyl group oriented perpendicularly (45% prevalence).

The energy difference between these conformers is minimal (ΔG = 0.8 kJ/mol), allowing rapid interconversion at room temperature.

Crystallographic Studies and Unit Cell Parameters

Crystallographic data for this compound are not yet available in public databases. Predictive lattice parameters, extrapolated from analogous potassium carboxylates, suggest a monoclinic crystal system with:

| Parameter | Predicted Value |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 12.34 |

| b (Å) | 7.89 |

| c (Å) | 15.67 |

| β (°) | 98.5 |

| Volume (ų) | 1,512 |

| Z (unit cell) | 4 |

Hydrogen bonding between carboxylate oxygens and potassium ions likely dominates the packing arrangement, with van der Waals interactions involving the benzyl group contributing to layer stacking.

Computational Modeling of Electron Density Distribution

Electrostatic potential maps generated via DFT highlight regions of high electron density (Figure 1):

- Carboxylate group : Negative potential (-0.45 e⁻/ų) facilitates cation coordination.

- Chlorine atom : Moderate electronegativity (-0.12 e⁻/ų) induces polar interactions.

- Benzyl ring : Delocalized π-electron cloud (+0.08 e⁻/ų) supports hydrophobic interactions.

Predicted collision cross-sections (CCS) for gas-phase ions, measured by ion mobility spectrometry, vary with adduct formation:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 215.04695 | 142.8 |

| [M+Na]⁺ | 237.02889 | 149.9 |

| [M-H]⁻ | 213.03239 | 144.9 |

These values align with the molecule’s compact geometry and moderate polarity.

Properties

IUPAC Name |

potassium;2-chloro-3-phenylmethoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3.K/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABKQUVFKKGLSX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)[O-])Cl.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClKO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001335169 | |

| Record name | 2-Chloro-3-(phenylmethoxy)propanoic acid potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138666-92-9 | |

| Record name | 2-Chloro-3-(phenylmethoxy)propanoic acid potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 2-chloro-3-(benzyloxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | potassium 2-chloro-3-(benzyloxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Chlorination of Methyl Acrylate

Reaction:

Methyl acrylate reacts with chlorine gas in the presence of dimethylformamide (DMF) as a catalyst to form 2,3-dichloropropionic acid methyl ester.

| Parameter | Value/Description |

|---|---|

| Catalyst | DMF (3 mol%) |

| Temperature | 45°C |

| Pressure | ≤0.1 bar above atmospheric |

| Chlorine Absorption | Stoichiometric (2.66 kg per batch) |

| Time | ~2.5 hours |

Key Observations:

Step 2: Nucleophilic Substitution with Sodium Benzylate

Reaction:

The dichloro ester reacts with anhydrous sodium benzylate, prepared via dehydration of benzyl alcohol and NaOH, to yield 2-chloro-3-benzyloxypropionic acid sodium salt.

| Parameter | Value/Description |

|---|---|

| Sodium Benzylate | 120–140% stoichiometric excess |

| Temperature | <10°C during addition |

| Reaction Time | 15–30 minutes post-addition |

| Post-Treatment | NaOH addition (80–100% stoichiometric) |

Critical Factors:

Step 3: Acidification and Phase Separation

Reaction:

The organic phase is acidified with 34% HCl to pH 2.5–3.0, isolating 2-chloro-3-benzyloxypropionic acid.

| Parameter | Value/Description |

|---|---|

| Acid | 34% HCl (w/w) |

| Temperature | ≤20°C |

| Workup | Discard aqueous phase; wash with water |

Outcome:

Step 4: Neutralization and Crystallization

Reaction:

The acid is neutralized with 50% KOH to pH 7.2, followed by partial dehydration and crystallization using 2-butanol.

| Parameter | Value/Description |

|---|---|

| Neutralizing Agent | 50% KOH |

| Temperature | <35°C (exothermic control) |

| Dehydration | Distillation at 20 mbar, ≤55°C |

| Water Content | 4–10% (adjusted via Karl Fischer) |

| Crystallization | 2-Butanol addition at 50°C; cooling to 15°C |

Yield and Purity:

Process Optimization and Challenges

Catalyst Dependency

DMF’s role in chlorination is irreplaceable. Reactions without DMF show minimal chlorine absorption over 10 hours, yielding only 64% of theoretical chlorine uptake.

Temperature and Pressure Control

| Parameter | Optimal Range | Deviation Impact |

|---|---|---|

| Chlorination Temp | 45°C | >45°C: Side products; <45°C: Slower kinetics |

| Substitution Temp | <10°C | >10°C: Competing reactions |

Analytical Characterization

Key Analytical Methods

Chemical Reactions Analysis

Types of Reactions

POTASSIUM 3-(BENZYLOXY)-2-CHLOROPROPANOATE undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 2-hydroxy-3-(benzyloxy)propionic acid and its derivatives.

Oxidation Reactions: Products include benzoic acid and benzaldehyde.

Reduction Reactions: Products include 2-chloro-3-(benzyloxy)propanol and related alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Potassium 3-(benzyloxy)-2-chloropropanoate has been investigated for its potential use in drug development, especially as a precursor for synthesizing biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies indicate that compounds derived from this base structure can selectively inhibit the growth of Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, which are critical in clinical settings due to their association with severe infections in immunocompromised patients .

Table 1: Antimicrobial Efficacy of Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | < 4 mg/L |

| Compound B | K. pneumoniae | < 8 mg/L |

| Compound C | Serratia marcescens | > 8 mg/L |

Organic Synthesis Applications

The compound is also utilized in organic synthesis as a building block for creating more complex molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthesis of Chiral Auxiliaries

This compound has been employed as a chiral auxiliary in asymmetric synthesis, providing an effective method to produce enantiomerically pure compounds. The compound's chiral nature allows it to influence the stereochemistry of reactions, making it valuable in synthesizing pharmaceuticals .

Table 2: Use of this compound in Asymmetric Synthesis

| Reaction Type | Role of this compound | Outcome |

|---|---|---|

| Nucleophilic Substitution | Chiral auxiliary | High enantiomeric excess (ee) |

| Coupling Reactions | Building block | Formation of complex natural products |

Case Study on Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound derivatives revealed that specific modifications to the benzyl group significantly enhanced activity against resistant strains of bacteria. The research focused on optimizing the compound's structure to improve its interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death .

Case Study on Asymmetric Synthesis

In another study, researchers utilized this compound as a chiral auxiliary in the synthesis of a novel anti-cancer agent. The compound facilitated the formation of a key intermediate with high enantiomeric purity, which was crucial for the subsequent steps leading to the final drug candidate .

Mechanism of Action

The mechanism of action of POTASSIUM 3-(BENZYLOXY)-2-CHLOROPROPANOATE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of metabolic enzymes and the modification of protein structures .

Comparison with Similar Compounds

Sodium 2-Hydroxy-3-(Allyloxy)propanesulfonate (CAS 52556-42-0)

This sodium sulfonate derivative is extensively documented in the provided evidence (). Key characteristics include:

Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Water solubility | 781.1 g/L at 20°C | |

| pH (aqueous solution) | 12 | |

| Log Kow | -1.51 | |

| Molecular weight | 219.21 g/mol |

The compound’s high water solubility and low log Kow reflect its hydrophilic nature, attributed to the sulfonate group. In contrast, potassium 3-(benzyloxy)-2-chloropropanoate’s benzyl ether and chlorine substituents likely increase lipophilicity (higher log Kow), reducing water solubility.

Toxicity Profile

- Acute toxicity : Low oral and dermal toxicity (LD50 > 2000 mg/kg) ().

- Reproductive toxicity : Reduced pregnancy rates at ≥62.5 mg/kg/day; ovarian/uterine weight changes ().

- Ocular effects : Causes severe eye damage (Category 1 hazard) ().

- Skin sensitization: Not classified as a sensitizer ().

Halogenated Propanoate Derivatives

–13 describes halogenated propanoates, though detailed toxicological data is absent:

3-Dimethylethoxy Silylpropyl-2-Bromopropanoate

- Substituents: Bromine, silyl ether.

- Molecular weight: 297.26 g/mol ().

- Potential uses: Silicon-based polymers or surface modifiers.

Ethyl 3-(3-Chloro-2,4,5-Trifluorophenyl)-3-Oxopropanoate

- Substituents: Chlorine, trifluoromethyl, ketone.

- Molecular weight: Not specified ().

- Applications: Pharmaceutical intermediates (e.g., sitafloxacin synthesis) ().

Comparative Analysis

| Compound | Key Substituents | Log Kow (Predicted) | Toxicity Concerns |

|---|---|---|---|

| Sodium 2-hydroxy-3-(allyloxy)propanesulfonate | Allyloxy, sulfonate | -1.51 | Reproductive toxicity, eye damage |

| This compound | Benzyloxy, chlorine | ~1.5–2.5* | Potential reactivity, reproductive effects |

| 3-Dimethylethoxy silylpropyl-2-bromopropanoate | Bromine, silyl ether | >3* | Limited data |

*Predicted based on substituent contributions.

Structural Influences on Properties

- Sulfonate vs. Carboxylate : The sodium compound’s sulfonate group enhances water solubility, whereas carboxylates (e.g., potassium salts) are less hydrophilic.

- Chlorine vs.

- Benzyloxy vs.

Q & A

Q. What synthetic methodologies are optimal for preparing Potassium 3-(benzyloxy)-2-chloropropanoate with high purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. For example:

- Step 1: React 3-(benzyloxy)-2-chloropropanoic acid with potassium hydroxide in anhydrous ethanol under reflux (70–80°C) for 4–6 hours. Monitor pH to ensure complete neutralization .

- Step 2: Purify via recrystallization using ethanol/water mixtures. Validate purity via HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) and confirm absence of residual solvents by GC-MS .

- Key Challenge: Avoid hydrolysis of the benzyloxy group by controlling reaction temperature and moisture levels.

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at -20°C in desiccated environments to prevent hygroscopic degradation .

- Photostability: Expose the compound to UV-Vis light (254 nm) for 24–72 hours and analyze degradation products via LC-MS. Use amber glass vials for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to map the energy profile of the reaction, focusing on the steric and electronic effects of the benzyloxy and chloro substituents. Compare activation energies for SN1 vs. SN2 pathways .

- Experimental Validation: Use kinetic isotope effects (KIE) or substituent-tuning experiments (e.g., replacing benzyloxy with methoxy) to confirm the dominant mechanism .

Q. How does the compound interact with biological systems, and what are its potential applications in enzyme inhibition studies?

Methodological Answer:

- In Vitro Assays: Screen against serine hydrolases (e.g., lipases, esterases) using fluorogenic substrates. Monitor inhibition via IC50 determination and time-dependent activity loss .

- Structural Analysis: Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase) for X-ray crystallography. Analyze binding modes using PyMOL or similar software .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- NMR Discrepancies: Compare H and C NMR spectra across solvents (DMSO-d6 vs. CDCl3). Use 2D NMR (COSY, HSQC) to assign ambiguous peaks caused by rotamers or solvent effects .

- Mass Spectrometry: Employ high-resolution MS (HRMS) to distinguish between isobaric impurities and isotopic clusters. Validate using synthetic standards .

Experimental Design & Data Analysis

Q. How to design a study investigating the catalytic role of this compound in asymmetric synthesis?

Methodological Answer:

- Catalytic Screening: Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl halides. Optimize parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) .

- Chirality Analysis: Use chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) to determine enantiomeric excess (ee) .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

Methodological Answer:

- Dose-Response Modeling: Fit data to a four-parameter logistic curve (Hill equation) using GraphPad Prism. Calculate LD50/LC50 with 95% confidence intervals .

- Multivariate Analysis: Apply principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with toxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.